molecular formula C6H9N3OS B12531769 2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide

2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide

Cat. No.: B12531769
M. Wt: 171.22 g/mol
InChI Key: PODYVWSGSIDPQW-UHFFFAOYSA-N
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Description

2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide typically involves the reaction of 2-methyl-1H-imidazole-4-thiol with chloroacetamide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The mixture is usually heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfur atom may also play a role in binding to metal ions or other biomolecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: An imidazole derivative used as an antibiotic and antiprotozoal agent.

    Omeprazole: A proton pump inhibitor used to treat gastric acid-related conditions.

    Thiabendazole: An antihelmintic agent used to treat parasitic worm infections.

Uniqueness

2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide is unique due to the presence of both the imidazole ring and the sulfanylacetamide group. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C6H9N3OS

Molecular Weight

171.22 g/mol

IUPAC Name

2-[(2-methyl-1H-imidazol-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C6H9N3OS/c1-4-8-2-6(9-4)11-3-5(7)10/h2H,3H2,1H3,(H2,7,10)(H,8,9)

InChI Key

PODYVWSGSIDPQW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1)SCC(=O)N

Origin of Product

United States

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